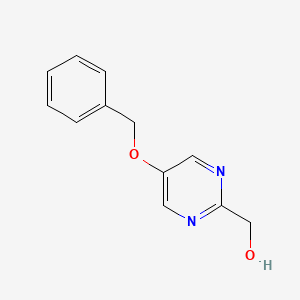
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Übersicht
Beschreibung
(5-(Benzyloxy)pyrimidin-2-YL)methanol: is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a pyrimidine derivative, characterized by the presence of a benzyloxy group at the 5-position and a methanol group at the 2-position of the pyrimidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol typically involves the reaction of appropriate pyrimidine precursors with benzyl alcohol under specific conditions. One common method includes the use of benzyl bromide and 2-hydroxypyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation Products: Aldehydes, Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various nucleophile-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(Benzyloxy)pyrimidin-2-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also employed in the development of novel ligands for coordination chemistry .
Biology and Medicine: It is being investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its derivatives are explored for use in various applications, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (5-(Benzyloxy)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
- (5-(Benzyloxy)pyrimidin-4-YL)methanol
- (5-(Benzyloxy)pyrimidin-6-YL)methanol
- (5-(Benzyloxy)pyrimidin-2-YL)ethanol
Uniqueness: (5-(Benzyloxy)pyrimidin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The position of the benzyloxy group and the methanol group on the pyrimidine ring significantly influences its reactivity and interactions with molecular targets .
Eigenschaften
IUPAC Name |
(5-phenylmethoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWCWBUQRQAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)

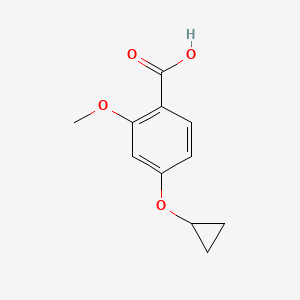
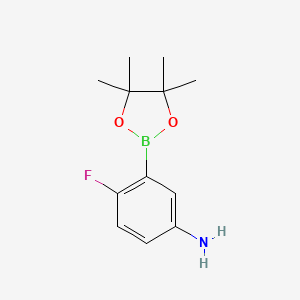

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
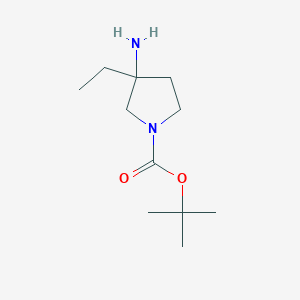

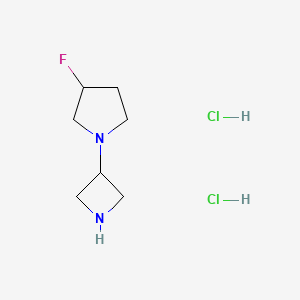

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)

